

Dinocap's Toxicological Profile in Non-Target Organisms: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Dinocap*

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Introduction

Dinocap, a dinitrophenyl crotonate fungicide and acaricide, has been utilized in agriculture for the control of powdery mildew and mites on various crops.[1] While effective against target pests, its broader ecological impact necessitates a thorough understanding of its toxicological profile in non-target organisms. This technical guide provides a comprehensive overview of the known toxic effects of **dinocap** on a range of non-target species, details the experimental protocols used to assess this toxicity, and visualizes the key mechanistic pathways involved.

As a member of the dinitrophenol chemical class, **dinocap**'s primary mode of action is the uncoupling of oxidative phosphorylation.[2][3] This process disrupts the mitochondrial proton gradient, leading to a cascade of cellular events that can have profound toxicological consequences.[4]

Quantitative Toxicological Data

The following tables summarize the acute and chronic toxicity of **dinocap** to various non-target organisms. The data is compiled from multiple ecotoxicological studies and presented to facilitate cross-species comparison.

Table 1: Acute Toxicity of **Dinocap** to Non-Target Terrestrial Organisms

Species	Endpoint	Value	Reference
Rat (<i>Rattus norvegicus</i>)	Oral LD50	980 mg/kg	[1]
Rabbit (<i>Oryctolagus cuniculus</i>)	Oral LD50	2000 mg/kg	[1]
Mouse (<i>Mus musculus</i>)	Oral LD50	53 mg/kg	[1]
Dog (<i>Canis lupus familiaris</i>)	Oral LD50	100 mg/kg	[1]
Rabbit (<i>Oryctolagus cuniculus</i>)	Dermal LD50	9400 mg/kg	[1]
Japanese Quail (<i>Coturnix japonica</i>)	5-8 day dietary LC50	790 ppm	[1][5]
Honeybee (<i>Apis mellifera</i>)	Contact acute LD50	29.3 µg/bee	[3]
Earthworm (<i>Eisenia fetida</i>)	14-day LC50	202.4 mg/kg soil	[2]

Table 2: Acute and Chronic Toxicity of **Dinocap** to Non-Target Aquatic Organisms

Species	Endpoint	Value	Reference
Rainbow Trout (Oncorhynchus mykiss)	96-hour LC50	15 µg/L	[1][2]
Goldfish (Carassius auratus)	96-hour LC50	33 µg/L	[1][2]
Bluegill (Lepomis macrochirus)	96-hour LC50	20 µg/L	[1][2]
Daphnia magna (Water Flea)	48-hour EC50	0.004 - 0.0332 mg/L	[2]
Daphnia magna (Water Flea)	21-day NOEC (reproduction)	0.00094 mg/L	[2]
Sideswimmer (Gammarus fasciatus)	96-hour LC50	75 µg/L	[1]

Experimental Protocols

The toxicological data presented above are primarily derived from standardized tests established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the quality, consistency, and comparability of chemical safety data.

Acute Toxicity Testing in Fish (Following OECD Guideline 203)

This test determines the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a 96-hour period.

- **Test Organisms:** Species such as Rainbow Trout (*Oncorhynchus mykiss*), Zebra fish (*Danio rerio*), or Fathead Minnow (*Pimephales promelas*) are commonly used.
- **Procedure:** Fish are exposed to a range of concentrations of the test substance in a static or semi-static system for 96 hours. Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.

- **Data Analysis:** The LC50 value and its 95% confidence limits are calculated using statistical methods such as probit analysis.

Acute Immobilisation Test in *Daphnia* sp. (Following OECD Guideline 202)

This test assesses the acute toxicity of a substance to *Daphnia magna* by determining the concentration that immobilizes 50% of the population (EC50) within 48 hours.

- **Test Organisms:** Young daphnids (less than 24 hours old) are used.
- **Procedure:** Daphnids are exposed to a series of concentrations of the test substance for 48 hours. The number of immobilized daphnids is recorded at 24 and 48 hours.
- **Data Analysis:** The EC50 at 48 hours is calculated.

Daphnia magna Reproduction Test (Following OECD Guideline 211)

This chronic toxicity test evaluates the effect of a substance on the reproductive output of *Daphnia magna*.

- **Test Organisms:** Young female daphnids (less than 24 hours old) are exposed to the test substance for 21 days.
- **Procedure:** The test is conducted under semi-static or flow-through conditions. The total number of living offspring produced per parent animal is recorded.
- **Data Analysis:** The No-Observed-Effect Concentration (NOEC) and the Lowest-Observed-Effect Concentration (LOEC) for reproduction are determined.

Acute Toxicity Test for Earthworms (Following OECD Guideline 207)

This test determines the concentration of a substance in soil that is lethal to 50% of adult earthworms (LC50) over a 14-day period.

- **Test Organisms:** Adult earthworms of the species *Eisenia fetida* or *Eisenia andrei* are used.
- **Procedure:** Earthworms are exposed to the test substance mixed into an artificial soil substrate for 14 days. Mortality is assessed at day 7 and day 14.
- **Data Analysis:** The LC50 value is calculated.

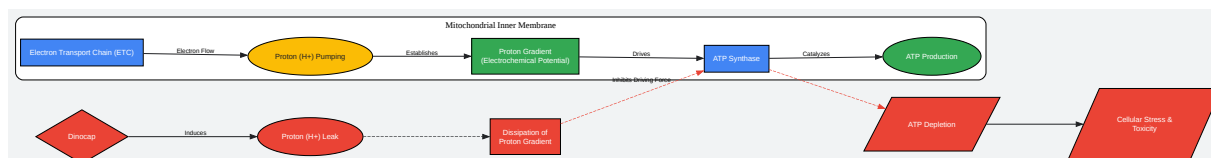
Avian Dietary Toxicity Test (Following OECD Guideline 205)

This test is designed to determine the median lethal concentration (LC50) of a substance in the diet of young birds.

- **Test Organisms:** Commonly used species include Bobwhite quail (*Colinus virginianus*) or Mallard duck (*Anas platyrhynchos*).
- **Procedure:** Birds are fed a diet containing the test substance at various concentrations for five days, followed by a three-day observation period on a clean diet.
- **Data Analysis:** The LC50 is determined based on mortality observed during the eight-day period.

Signaling Pathways and Mechanisms of Toxicity

The primary mechanism of **dinocap** toxicity is the uncoupling of oxidative phosphorylation in the mitochondria. This process disrupts the vital link between the electron transport chain and ATP synthesis.

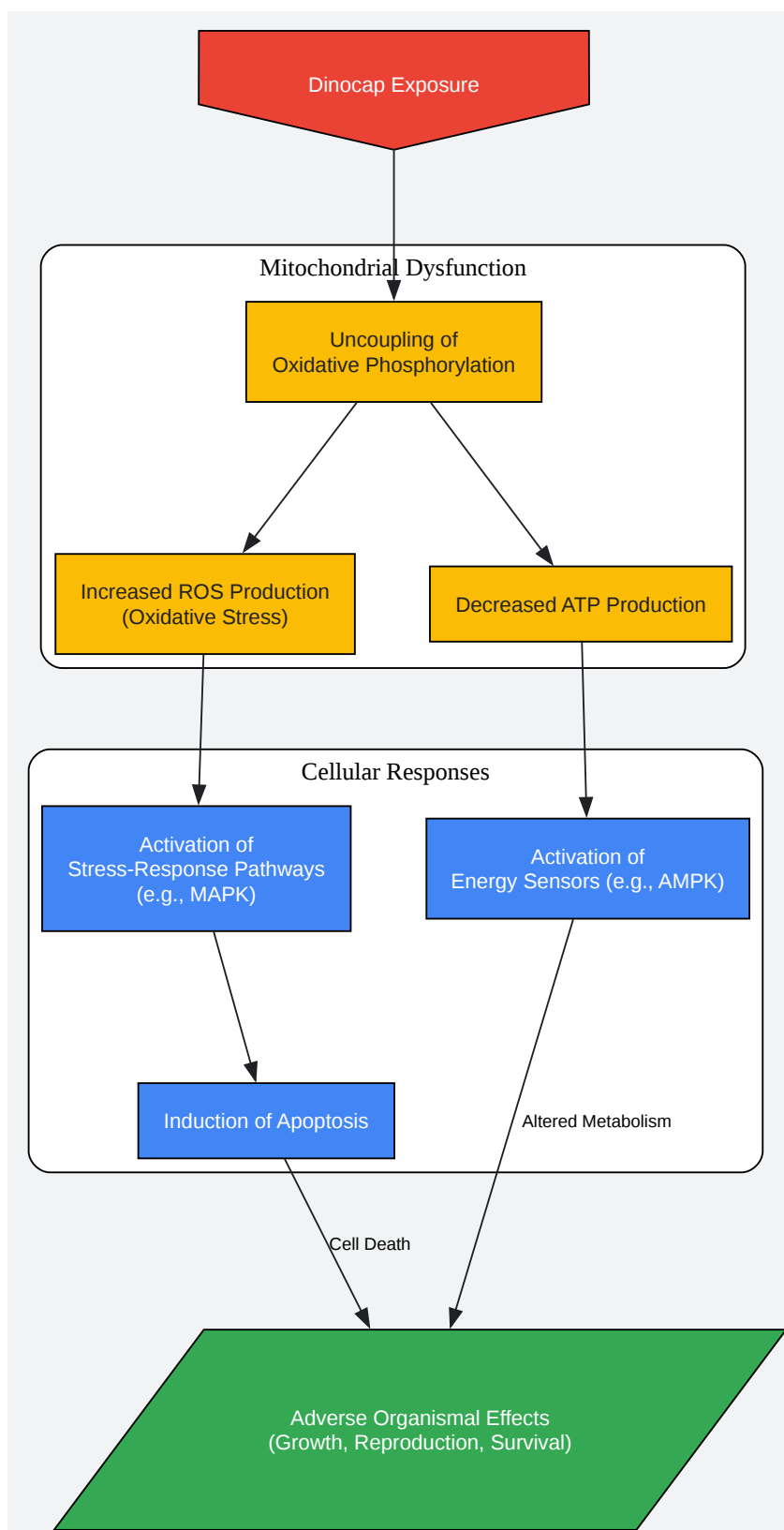


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Caption: Mechanism of **Dinocap**-Induced Uncoupling of Oxidative Phosphorylation.

As a protonophore, **dinocap** facilitates the transport of protons across the inner mitochondrial membrane, bypassing ATP synthase.^[4] This "leak" dissipates the proton motive force, which is essential for the production of ATP. The resulting depletion of cellular energy reserves leads to a state of cellular stress and, ultimately, toxicity.

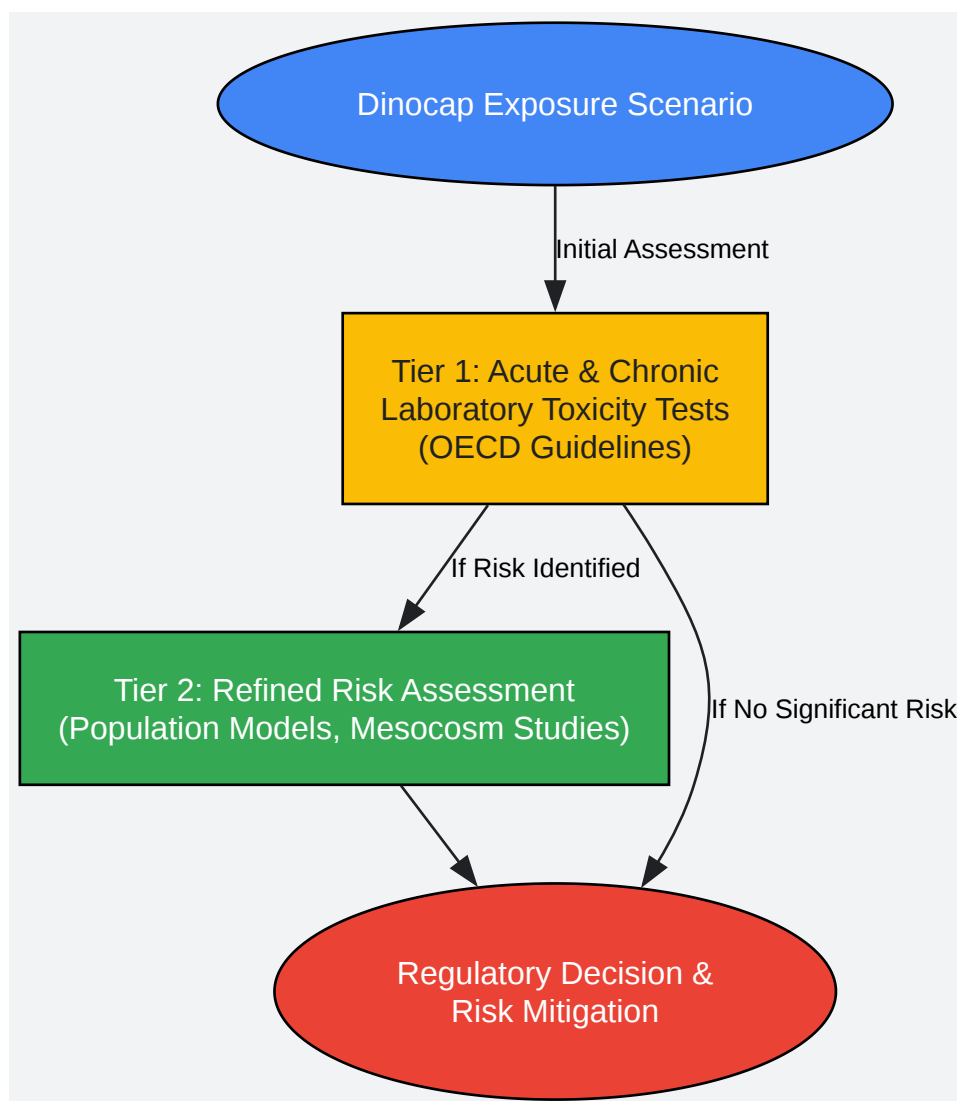
While specific signaling pathways in non-target organisms directly affected by **dinocap** are not extensively documented, research on dinitrophenols in mammalian systems suggests potential downstream consequences. These may include the activation of stress-response pathways and alterations in cellular processes regulated by energy status. The following diagram illustrates a plausible, albeit inferred, cascade of events following **dinocap** exposure.



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Caption: Inferred Cellular Signaling Consequences of **Dinocap** Exposure.

The workflow for assessing the ecotoxicological risk of **dinocap** involves a tiered approach, starting with standardized laboratory tests and potentially progressing to more complex studies.



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Caption: Experimental Workflow for **Dinocap** Ecotoxicity Assessment.

Conclusion

Dinocap exhibits a range of toxic effects on non-target organisms, with aquatic life being particularly sensitive. Its mechanism of action, the uncoupling of oxidative phosphorylation, is a well-established mode of toxicity for dinitrophenol compounds. While the precise signaling pathways affected in diverse non-target species require further investigation, the available data, largely generated through standardized OECD protocols, provide a robust basis for

environmental risk assessment. This guide serves as a foundational resource for professionals involved in the evaluation and management of the ecological risks associated with **dinocap** and other pesticides with similar modes of action. Further research into the sublethal and chronic effects, as well as the impact on population dynamics, will enhance our understanding and ability to protect non-target organisms.

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